4-Hydroxy-7-methoxycoumarin

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

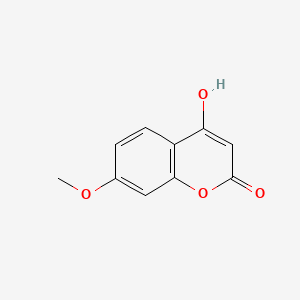

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-hydroxy-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-13-6-2-3-7-8(11)5-10(12)14-9(7)4-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBHLQMPKBMZSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40715868 | |

| Record name | 4-Hydroxy-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40715868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17575-15-4 | |

| Record name | 4-Hydroxy-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40715868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-7-methoxycoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Coumarin Scaffold: Significance in Medicinal Chemistry

The coumarin (B35378) nucleus, consisting of a benzene (B151609) ring fused to a pyrone ring, is a versatile scaffold that has captured the attention of medicinal chemists for decades. nih.gov Its unique physicochemical characteristics and the relative ease of chemical modification allow for the synthesis of a wide array of derivatives with diverse biological functions. nih.gov This structural adaptability makes the coumarin framework an attractive template for designing new drugs. nih.gov Coumarins are known to interact with various biological targets, including enzymes and receptors, leading to a broad spectrum of pharmacological effects. as-pub.com The planar nature of the bicyclic ring system facilitates intercalation with biomacromolecules like DNA, making it a promising candidate for the development of certain therapeutic agents. frontiersin.org

The significance of the coumarin scaffold is further highlighted by the presence of numerous synthetic coumarin motifs in commercially available drugs. sciensage.info These compounds have found applications in treating a variety of conditions, showcasing the therapeutic potential embedded within this chemical class. sciensage.info The ongoing exploration of coumarin derivatives continues to yield new insights into their structure-activity relationships, paving the way for the creation of more potent and selective therapeutic agents. nih.gov

Natural Abundance and Pharmacological Relevance of Coumarin Derivatives

Coumarin (B35378) and its derivatives are widespread in nature, found in numerous plants, as well as in some fungi and bacteria. oiccpress.comiau.ir These natural products serve various functions in their host organisms, including defense against pathogens and herbivores. researchgate.netdergipark.org.tr Historically, plants rich in coumarins have been used in traditional medicine, hinting at their inherent bioactivity.

The pharmacological relevance of coumarin derivatives is extensive and well-documented. oiccpress.com They exhibit a remarkable array of biological activities, including anti-inflammatory, antioxidant, antimicrobial, anticancer, and antiviral properties. sciensage.infooiccpress.comiau.ir Some coumarin derivatives have been developed into important drugs, such as anticoagulants. frontiersin.org The broad-ranging health-promoting properties of these compounds have spurred significant research interest, with studies exploring their potential in the prevention and treatment of cardiovascular diseases, neurodegenerative disorders, and diabetes. oiccpress.comiau.ir The diverse pharmacological profiles of natural coumarins underscore their importance as a source of lead compounds for drug discovery. mdpi.com

Positioning of 4 Hydroxy 7 Methoxycoumarin As a Key Bioactive Moiety

Established Synthetic Routes for this compound

The synthesis of the coumarin scaffold, a fused benzene (B151609) and α-pyrone ring system, has been a subject of extensive research due to the diverse biological activities exhibited by its derivatives. nih.govmdpi.com For this compound, several synthetic methodologies have been established, with the Pechmann condensation being a classic and widely utilized approach.

Pechmann Condensation and Related Approaches

The Pechmann condensation is a cornerstone in coumarin synthesis, involving the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. youtube.comyoutube.com In the context of 4-hydroxycoumarins, this typically involves the condensation of a phenol with malonic acid or its derivatives. For instance, the synthesis of this compound can be achieved through the reaction of 3-methoxyphenol (B1666288) with malonic acid.

While effective, the traditional Pechmann condensation can sometimes be associated with harsh reaction conditions and the formation of side products. google.com Variations of this method have been developed to improve yields and simplify procedures. These can include the use of different condensing agents, such as polyphosphoric acid (PPA), which can significantly reduce reaction times compared to sulfuric acid. youtube.com

A related approach involves a three-step reaction sequence to produce substituted coumarins. beilstein-journals.orgnih.gov This can begin with the synthesis of a β-keto ester, which is then reacted with a phenol, such as resorcinol, in a Pechmann reaction to form a hydroxycoumarin intermediate. The final step involves the methylation of the hydroxyl group to yield the desired methoxycoumarin derivative. beilstein-journals.orgnih.gov

Alternative Synthetic Strategies (e.g., from Paeonol (B1678282) and Diethyl Carbonate)

An alternative and efficient route to this compound involves the use of paeonol and diethyl carbonate. chemicalbook.comchemicalbook.com This method provides a high-yield synthesis of the target compound. The reaction proceeds by adding a solution of paeonol in diethyl carbonate to a suspension of sodium hydride in diethyl carbonate at a low temperature. chemicalbook.com The mixture is then heated, and after cooling and quenching the excess sodium hydride, the product is precipitated by acidification. chemicalbook.com This method has been reported to produce this compound in a 98% yield. chemicalbook.com

Derivatization Strategies for Functionalized Coumarin Analogs

The versatile scaffold of this compound allows for chemical modifications at various positions, leading to a diverse array of functionalized analogs with potentially enhanced or novel properties.

Modifications at the Pyranone Ring (C-3, C-4)

The pyranone ring of the coumarin nucleus offers key sites for functionalization, particularly at the C-3 and C-4 positions.

C-3 Position: The C-3 position of 4-hydroxycoumarins exhibits nucleophilic character, enabling reactions such as the Knoevenagel condensation. chemrxiv.org This reactivity has been exploited to synthesize novel hybrid molecules. For example, the condensation of this compound with pyronin derivatives leads to the formation of coumarin-pyronin hybrid dyes. chemrxiv.org Additionally, acylation of the 4-hydroxyl group can be followed by rearrangement to introduce substituents at the C-3 position. mdpi.com

C-4 Position: The hydroxyl group at the C-4 position is a prime site for modification. It can be acylated to form esters, and these 4-acyloxycoumarins can undergo rearrangement reactions. mdpi.com Furthermore, the hydroxyl group can be converted to other functionalities to create diverse derivatives. For instance, the synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin involves the initial formation of a 7-hydroxy-4-phenylcoumarin (B181766) intermediate, where the phenyl group is introduced at the C-4 position, followed by methylation of the 7-hydroxy group. beilstein-journals.orgnih.gov

Table 1: Examples of Modifications at the Pyranone Ring

| Position | Reagent/Reaction Type | Resulting Functionality/Derivative |

|---|---|---|

| C-3 | Knoevenagel Condensation with Pyronin | Coumarin-Pyronin Hybrid Dye |

| C-3 | Acylation and Rearrangement | C-3 Substituted Coumarins |

| C-4 | Acylation | 4-Acyloxycoumarins |

| C-4 | Reaction with β-keto ester | 4-Arylcoumarins |

Modifications on the Benzene Ring (C-7)

The benzene ring of this compound, specifically the C-7 position, provides another avenue for derivatization.

C-7 Position: The methoxy group at the C-7 position can be introduced by methylation of the corresponding 7-hydroxycoumarin. beilstein-journals.orgnih.gov Conversely, demethylation can provide a 7-hydroxy group, which can then be used for further functionalization. google.com This hydroxyl group is a key handle for introducing a wide range of substituents through etherification or other reactions, leading to the synthesis of coumarin conjugates with various molecules. researchgate.net Computational studies have suggested that substitutions on the benzene ring have a more significant impact on the antioxidant activity of coumarins compared to modifications on the pyrone ring. walisongo.ac.id

Synthesis of Hybrid Molecules and Conjugates

The development of hybrid molecules and conjugates incorporating the this compound scaffold is a growing area of research, aiming to combine the properties of the coumarin core with other chemical entities.

Hybrid Dyes: As mentioned earlier, the nucleophilic character of the C-3 position of 4-hydroxycoumarins has been utilized in condensation reactions with electrophilic species like pyronins to create novel fluorescent hybrid dyes. chemrxiv.org

"Click" Chemistry Conjugates: The introduction of an azido (B1232118) group onto the coumarin structure allows for its conjugation with other molecules via the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. mdpi.com This strategy has been employed to link coumarins to closo-dodecaborate anions, demonstrating the potential for creating complex molecular architectures. mdpi.com

Other Conjugates: The 7-hydroxy functionality, obtained after demethylation, serves as a crucial point for attaching various side chains to the coumarin core. This has been used to synthesize conjugates with piperidine (B6355638) moieties and other aliphatic chains, leading to compounds with potential biological applications. researchgate.net

Anti-inflammatory Efficacy

Studies utilizing lipopolysaccharide (LPS)-activated RAW264.7 macrophages have been instrumental in revealing the anti-inflammatory potential of this compound. nih.govresearchgate.netscispace.comsemanticscholar.orgnih.gov LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in these immune cells. nih.gov

Inhibition of Nitric Oxide (NO) and Prostaglandin (B15479496) E2 (PGE2) Production

Research has demonstrated that this compound significantly inhibits the production of key inflammatory mediators, nitric oxide (NO) and prostaglandin E2 (PGE2), in LPS-stimulated macrophages. nih.govresearchgate.netscispace.comsemanticscholar.orgnih.gov This inhibition occurs in a concentration-dependent manner and is achieved without inducing cytotoxic effects on the cells. nih.govresearchgate.net For instance, at a concentration of 0.6 mM, this compound was found to reduce LPS-induced NO production by up to 23.10%.

Table 1: Effect of this compound on NO and PGE2 Production

| Concentration (mM) | NO Production Inhibition (%) | PGE2 Production Inhibition (%) |

|---|---|---|

| 0.3 | Significant Reduction | Significant Reduction |

| 0.6 | 23.10% | Significant Reduction |

| 0.9 | Significant Reduction | Significant Reduction |

Modulation of Inflammatory Enzyme Expression (iNOS, COX-2)

The synthesis of NO and PGE2 is catalyzed by the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. The expression of these enzymes is markedly increased during an inflammatory response. nih.gov Studies have shown that this compound strongly decreases the expression of both iNOS and COX-2 in LPS-activated macrophages. mdpi.comnih.govresearchgate.netscispace.comsemanticscholar.orgnih.gov This modulation of enzyme expression is a critical mechanism underlying the compound's ability to reduce NO and PGE2 levels. mdpi.comnih.gov

Suppression of Pro-inflammatory Cytokine Secretion (TNF-α, IL-1β, IL-6)

In addition to its effects on inflammatory mediators and enzymes, this compound also suppresses the secretion of several pro-inflammatory cytokines. nih.govresearchgate.netscispace.comsemanticscholar.orgnih.gov Macrophages stimulated with LPS typically release significant amounts of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.gov Treatment with this compound has been shown to effectively reduce the production of these key cytokines, further highlighting its potent anti-inflammatory properties. nih.govresearchgate.netscispace.comsemanticscholar.orgnih.gov

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion

| Cytokine | Effect of this compound |

|---|---|

| TNF-α | Reduced Production |

| IL-1β | Reduced Production |

Regulation of Key Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the regulation of crucial intracellular signaling pathways that control the expression of inflammatory genes.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. nih.govresearchgate.netmedchemexpress.com In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. nih.govresearchgate.net Upon stimulation by agents like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines. nih.gov Research has revealed that this compound exerts its anti-inflammatory effects by downregulating the NF-κB pathway. nih.govresearchgate.netscispace.comsemanticscholar.orgnih.gov It achieves this by suppressing the degradation of IκBα, thereby preventing the activation and nuclear translocation of NF-κB. nih.govresearchgate.netscispace.com

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in the inflammatory response. nih.govnih.gov This pathway includes several key kinases such as extracellular signal-regulated kinase (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK. nih.govresearchgate.net Studies have shown that this compound decreases the phosphorylation of ERK1/2 and JNK in LPS-stimulated macrophages. nih.govnih.govresearchgate.netscispace.com However, it does not appear to affect the phosphorylation of p38 MAPK. nih.govnih.govresearchgate.net By inhibiting the ERK1/2 and JNK arms of the MAPK pathway, this compound further contributes to the suppression of the inflammatory response. nih.govnih.gov

Nuclear Factor-kappa B (NF-κB) Pathway Downregulation

In vitro Cellular Models for Inflammation Research (e.g., LPS-activated RAW264.7 macrophages)

The anti-inflammatory potential of this compound (4H-7MTC) has been significantly demonstrated using lipopolysaccharide (LPS)-activated RAW264.7 macrophage cells, a standard in vitro model for studying inflammation. scispace.comnih.govmdpi.comresearchgate.net In this model, 4H-7MTC has been shown to effectively inhibit the production of key inflammatory mediators. scispace.comnih.govmdpi.com Research indicates that treatment with 4H-7MTC significantly reduces the levels of nitric oxide (NO) and prostaglandin E2 (PGE2) in a dose-dependent manner without exhibiting cytotoxicity. scispace.comnih.govmdpi.comresearchgate.net This reduction is attributed to the compound's ability to strongly decrease the expression of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). scispace.comnih.govmdpi.comresearchgate.net

Furthermore, the compound curtails the inflammatory response by reducing the secretion of several pro-inflammatory cytokines. scispace.comnih.govmdpi.com Studies have confirmed that 4H-7MTC lowers the production of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). scispace.comnih.govmdpi.comresearchgate.net The underlying molecular mechanism for these effects involves the downregulation of critical inflammatory signaling pathways. scispace.comnih.govsemanticscholar.org Specifically, 4H-7MTC inhibits the activation of nuclear factor kappa B (NF-κB) by preventing the degradation of its inhibitor, IκBα. scispace.comnih.govmdpi.comresearchgate.net Additionally, it suppresses the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and c-Jun N-terminal kinase (JNK), which are components of the mitogen-activated protein kinase (MAPK) pathway. scispace.comnih.govsemanticscholar.org However, it does not appear to affect the phosphorylation of p38 MAPK. scispace.comnih.gov These findings collectively suggest that this compound holds potential as an agent for mitigating inflammatory conditions. scispace.comnih.gov

| Effect | Target Molecule/Pathway | Observed Action | Cell Model | Citations |

|---|---|---|---|---|

| Inhibition of Inflammatory Mediators | Nitric Oxide (NO) | Significantly Reduced Production | LPS-activated RAW264.7 macrophages | scispace.com, nih.gov, mdpi.com, researchgate.net |

| Prostaglandin E2 (PGE2) | Significantly Reduced Production | LPS-activated RAW264.7 macrophages | scispace.com, nih.gov, mdpi.com, researchgate.net | |

| Inducible Nitric Oxide Synthase (iNOS) | Decreased Expression | LPS-activated RAW264.7 macrophages | scispace.com, nih.gov, mdpi.com, researchgate.net | |

| Cyclooxygenase-2 (COX-2) | Decreased Expression | LPS-activated RAW264.7 macrophages | scispace.com, nih.gov, mdpi.com, researchgate.net | |

| Reduction of Pro-inflammatory Cytokines | Tumor Necrosis Factor-alpha (TNF-α) | Reduced Production | LPS-activated RAW264.7 macrophages | scispace.com, nih.gov, mdpi.com, researchgate.net |

| Interleukin-1β (IL-1β) | Reduced Production | LPS-activated RAW264.7 macrophages | scispace.com, nih.gov, mdpi.com, researchgate.net | |

| Interleukin-6 (IL-6) | Reduced Production | LPS-activated RAW264.7 macrophages | scispace.com, nih.gov, mdpi.com, researchgate.net | |

| Modulation of Signaling Pathways | Nuclear Factor kappa B (NF-κB) | Downregulated Activation | LPS-activated RAW264.7 macrophages | scispace.com, nih.gov, semanticscholar.org |

| MAPK (ERK1/2, JNK) | Decreased Phosphorylation | LPS-activated RAW264.7 macrophages | scispace.com, nih.gov, semanticscholar.org |

Antioxidant Potency

The antioxidant activity of coumarins is fundamentally linked to their chemical structure, particularly the substitution patterns on the benzopyranone skeleton. walisongo.ac.idontosight.ai The primary mechanisms by which they neutralize free radicals are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). walisongo.ac.idjmchemsci.com In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby quenching it. umfiasi.romdpi.com The SET mechanism involves the transfer of an electron to the radical species. walisongo.ac.idjmchemsci.com

For hydroxycoumarins like this compound, the presence and position of the hydroxyl (-OH) and methoxy (-OCH3) groups are critical. walisongo.ac.id The hydroxyl group on the benzene ring is particularly effective for scavenging hydroxyl radicals (•OH). walisongo.ac.id The scavenging efficiency of substituted coumarins has been reported in the order of 7-Methoxycoumarin > 7-Hydroxycoumarin > 4-Hydroxycoumarin, indicating that the methoxy group at the 7-position contributes significantly to antioxidant potential. walisongo.ac.id The ability to donate electrons, a key aspect of antioxidant activity, is influenced by the molecule's ionization potential; a lower ionization potential corresponds to a greater ability to donate electrons and thus higher antioxidant activity. walisongo.ac.id

The antioxidant capacity of coumarin derivatives is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. walisongo.ac.idnih.govijmas.in These assays measure the ability of a compound to scavenge stable free radicals, with the results often expressed as an IC50 value (the concentration required to scavenge 50% of the radicals).

While extensive data specific to this compound in these assays is not broadly detailed in the provided sources, the general principles for related structures are well-established. For instance, studies on various coumarin derivatives demonstrate that their activity in DPPH and ABTS assays is highly dependent on their substitution patterns. nih.govijmas.in Hydroxyl groups, particularly at the 7-position, are known to enhance scavenging activity. mdpi.com A study on a 4-hydroxycoumarin–chalcone hybrid showed moderate DPPH scavenging activity. nih.gov Another study noted that 4-methyl-7-methoxy coumarin exhibited remarkable inhibitory potential against nitric oxide, surpassing that of the standard antioxidant ascorbic acid. umfiasi.ro

A significant correlation exists between the antioxidant and anti-inflammatory properties of coumarins. scispace.comontosight.aidntb.gov.ua The inflammatory process is intrinsically linked to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. umfiasi.ro Inflammatory cells, such as macrophages, produce large amounts of ROS and reactive nitrogen species (like NO) during an inflammatory response.

The ability of this compound to scavenge free radicals contributes to its anti-inflammatory effects by reducing the oxidative burden in inflamed tissues. ontosight.aidntb.gov.ua By neutralizing these reactive species, the compound can prevent cellular damage and interrupt the signaling cascades that perpetuate inflammation. The inhibition of NO production in LPS-stimulated macrophages by 4H-7MTC is a direct link between its antioxidant (scavenging of nitrogen species) and anti-inflammatory (reduction of a key inflammatory mediator) activities. scispace.comumfiasi.ro Therefore, the therapeutic potential of this compound in inflammatory diseases is likely due to this dual action of suppressing inflammatory pathways and mitigating associated oxidative stress. scispace.comsemanticscholar.org

In vitro Antioxidant Assays (e.g., DPPH, ABTS)

Anticancer and Antiproliferative Properties

Research into the anticancer properties of coumarins has identified certain derivatives as having cytotoxic effects against various cancer cell lines. sci-hub.st While studies focusing solely on this compound are limited in the provided context, research on closely related derivatives provides insight into its potential.

A synthetic derivative, 4-(4-((4-fluorophenoxy)methyl)-1,2,3-triazol-1-yl)-7-methoxycoumarin, which shares the 7-methoxycoumarin core, demonstrated potent anticancer activity. sci-hub.stfrontiersin.org This compound was particularly effective against the A549 human lung cancer cell line, with a reported IC50 value of 0.52 μM. sci-hub.stfrontiersin.org It was also active against MCF-7 breast cancer and SW480 colon cancer cells. frontiersin.org The mechanism of action for this derivative was found to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Another study noted that a compound identified as 4H-7MTC (4-hydroxy-7-methoxy-3-nitrocoumarin) exhibited stronger inhibitory effects on A549 lung cancer cells compared to HeLa cervical cancer cells. The IC50 value against A549 cells was established at approximately 0.6 mM. Separately, a study evaluating various coumarins from Jinhua finger citron found that they showed potential antitumor activity, particularly against the HeLa cell line. mdpi.com While this compound was not the most potent compound in that specific study, the findings support the general potential of the coumarin scaffold in targeting cervical cancer cells. mdpi.com

| Compound | Cancer Cell Line | Effect | IC50 Value | Citations |

|---|---|---|---|---|

| 4-(4-((4-fluorophenoxy)methyl)-1,2,3-triazol-1-yl)-7-methoxycoumarin | A549 (Lung) | Potent Cytotoxicity | 0.52 μM | frontiersin.org, sci-hub.st |

| 4-hydroxy-7-methoxy-3-nitrocoumarin | A549 (Lung) | Cytotoxicity | ~0.6 mM | |

| 4-hydroxy-7-methoxy-3-nitrocoumarin | HeLa (Cervical) | Weaker inhibitory effect compared to A549 | Not specified | |

| Various Coumarins (from Jinhua finger citron) | HeLa (Cervical) | Potential Antitumor Activity | Not specified for 4H-7MTC | mdpi.com |

Mechanisms of Action in Cancer Cells

Coumarin derivatives have demonstrated significant potential as anticancer agents through a variety of molecular mechanisms. mdpi.com Depending on their specific structure, these compounds can act on tumor cells by inhibiting key enzymes, halting the cell cycle, inducing programmed cell death, and downregulating the expression of genes that drive cancer growth.

Induction of Apoptosis (e.g., via PARP and Caspase-3 Activation)

A primary mechanism by which coumarins exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process involves a cascade of molecular events that lead to the self-destruction of cancer cells.

Research has shown that coumarin derivatives can trigger apoptosis by modulating the expression of key regulatory proteins. For instance, a new coumarin derivative, bis(4-hydroxy-2H-chromen-2-one) coumarin (4HC), was found to induce mortality in MCF-7 breast cancer cells by up-regulating the pro-apoptotic protein Bax and down-regulating the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical step in initiating the mitochondrial pathway of apoptosis. nih.govmolecularcloud.org This ultimately leads to an increase in the expression and activation of caspase-3, a key executioner enzyme in the apoptotic process. nih.govfrontiersin.org

Caspases are a family of protease enzymes that play an essential role in apoptosis. molecularcloud.org Coumarins have been shown to activate several caspases, including caspase-3, -7, -8, and -9. molecularcloud.orgmdpi.com The activation of initiator caspases like caspase-9, often triggered by mitochondrial stress, leads to the activation of executioner caspases like caspase-3 and -7. molecularcloud.org These executioner caspases are responsible for cleaving numerous cellular proteins, including poly(ADP-ribose) polymerase (PARP). molecularcloud.orgmdpi.com PARP is a DNA repair enzyme, and its cleavage by caspases is a hallmark of apoptosis, preventing cancer cells from repairing DNA damage and ensuring their demise. molecularcloud.orgmdpi.com Various coumarin derivatives have been observed to induce the cleavage of PARP, confirming their pro-apoptotic activity. molecularcloud.orgmdpi.comamegroups.org

Table 1: Effect of this compound and its Derivatives on Apoptotic Pathways in Cancer Cells

| Compound/Derivative | Cancer Cell Line | Effect on Apoptotic Proteins | Reference |

|---|---|---|---|

| Bis(4-hydroxy-2H-chromen-2-one) coumarin (4HC) | MCF-7 (Breast) | ↑ Bax, ↓ Bcl-2, ↑ Caspase-3 | nih.gov |

| 7-hydroxycoumarin | Lung Cancer | ↓ Bcl-2, ↑ Bax | ajptonline.com |

| Scopoletin (7-hydroxy-6-methoxycoumarin) | Various | ↓ Cleaved Caspase-3, ↓ Cleaved PARP | |

| Isofraxidin (with Akt inhibitor) | Liver Cancer | ↑ Caspase-3, ↑ Caspase-9, ↑ Bax, ↓ Bcl-2 | mdpi.com |

| A nitro-coumarin derivative | Colon Cancer | ↑ BAX, ↑ PUMA, ↑ Cleaved PARP | mdpi.com |

| Anticancer agent 201 (a coumarin derivative) | CCRF-CEM (Leukemia) | ↑ Caspase-3, ↑ PARP lysis, ↓ Bcl-2, ↓ Bcl-XL | amegroups.org |

Cell Cycle Arrest

In addition to inducing apoptosis, this compound and its analogs can inhibit cancer cell proliferation by causing cell cycle arrest at specific checkpoints. The cell cycle is a series of events that leads to cell division and replication. By disrupting this cycle, coumarins prevent the uncontrolled growth of tumors.

Studies have demonstrated that different coumarin derivatives can arrest the cell cycle at various phases, including G1, S, and G2/M, depending on the compound's structure and the type of cancer cell. For example, coumarin and 7-hydroxycoumarin were found to inhibit the growth of lung carcinoma cell lines by inducing cell cycle arrest in the G1 phase. In contrast, a 4-hydroxycoumarin derivative (4HC) caused an accumulation of MCF-7 breast cancer cells in the G2/M phase. nih.gov Similarly, a derivative of 4-(1,2,3-triazol-1-yl)coumarin also induced G2/M arrest in breast, colon, and lung cancer cells. Another coumarin compound led to cell cycle arrest specifically in the S phase in liver carcinoma cells.

This ability to halt the cell cycle is often linked to the modulation of cyclin-dependent kinases (CDKs) and their regulatory proteins, such as cyclins and CDK inhibitors. For instance, scopoletin, a related natural coumarin, was shown to cause G2/M arrest by inhibiting the expression of cyclin D1.

Table 2: Cell Cycle Arrest Induced by Coumarin Derivatives in Cancer Cells

| Compound/Derivative | Cancer Cell Line(s) | Phase of Arrest | Reference |

|---|---|---|---|

| Coumarin & 7-Hydroxycoumarin | Lung Carcinoma | G1 Phase | |

| 7-Hydroxycoumarin (Umbelliferone) | Lung Tumor | G1 and S Phase | |

| Bis(4-hydroxy-2H-chromen-2-one) coumarin (4HC) | MCF-7 (Breast) | G2/M Phase | nih.gov |

| 4-(4-((4-fluorophenoxy)methyl)-1,2,3-triazol-1-yl)-7-methoxycoumarin | MCF-7 (Breast), SW480 (Colon), A549 (Lung) | G2/M Phase | |

| Scopoletin (6-methoxy-7-hydroxycoumarin) | LNCaP (Prostate) | G2/M Phase | |

| N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamide derivative | HepG-2 (Liver) | S Phase |

Enzyme Inhibition (e.g., Histone Deacetylases (HDACs), Cyclin-Dependent Kinases (CDKs), Telomerase, Protein Kinase Activity)

Coumarins can target and inhibit a range of enzymes that are critical for cancer cell survival and proliferation.

Histone Deacetylases (HDACs): HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes. HDAC inhibitors can reverse this effect, leading to the re-expression of these genes and subsequently causing cell cycle arrest, differentiation, and apoptosis. The observed effects of coumarins on cell cycle arrest and apoptosis align with the known mechanisms of HDAC inhibitors.

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle. The inhibition of CDKs or the downregulation of their associated cyclins can lead to cell cycle arrest. Coumarins can indirectly inhibit CDK activity by promoting the expression of CDK inhibitors like p21. For instance, the inhibition of HDACs is known to upregulate p21, which in turn can arrest the cell cycle.

Telomerase: Telomerase is an enzyme responsible for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes. This enzyme is active in the vast majority of cancer cells, allowing them to achieve replicative immortality, but is inactive in most normal somatic cells. This makes telomerase an attractive target for cancer therapy. Several studies have identified coumarin derivatives as potential telomerase inhibitors, suggesting this as another key mechanism for their anticancer activity.

Protein Kinase Activity: Signal transduction pathways, often mediated by protein kinases, are frequently dysregulated in cancer, leading to uncontrolled cell growth and survival. Coumarins have been shown to inhibit various protein kinases. For example, scopoletin has been found to block cell proliferation by suppressing the PI3K/AKT signaling pathway. Similarly, 7-hydroxycoumarin (umbelliferone) can inhibit the tyrosine kinase activity of the epidermal growth factor receptor (EGFR).

Table 3: Enzyme Inhibitory Activities of Coumarin Derivatives

| Enzyme Class | Specific Target/Pathway | Effect | Reference |

|---|---|---|---|

| Histone Deacetylases (HDACs) | HDACs | Inhibition leads to cell cycle arrest and apoptosis. | |

| Cyclin-Dependent Kinases (CDKs) | CDK/Cyclin Complexes | Inhibition leads to cell cycle arrest. | |

| Telomerase | Telomerase | Inhibition prevents replicative immortality. | |

| Protein Kinases | PI3K/AKT Pathway | Inhibition suppresses proliferation. | |

| EGFR Tyrosine Kinase | Inhibition blocks growth factor signaling. | ||

| Aromatase | Aromatase (CYP19A1) | Inhibition reduces estrogen synthesis. | nih.gov |

Downregulation of Oncogene Expression

Oncogenes are genes that have the potential to cause cancer. Their overexpression can lead to increased cell proliferation, survival, and metastasis. Research has demonstrated that coumarin derivatives can selectively inhibit the expression of key oncogenes.

A notable study showed that 7-hydroxycoumarin, a compound structurally very similar to this compound, can cause a reversible, selective down-regulation of the ras and myc oncogenes in transformed mouse fibroblasts. This inhibition of oncogene expression preceded the inhibition of the cells' proliferative capacity. Similarly, scopoletin (7-hydroxy-6-methoxycoumarin) has been shown to down-regulate the expression of several key proteins involved in cancer progression, including c-myc, cyclin D1, and survivin. ajptonline.com Furthermore, a 4-hydroxycoumarin derivative demonstrated the ability to decrease the gene expression of aromatase (CYP19A1), an enzyme involved in estrogen synthesis which can drive the growth of certain breast cancers. nih.gov

Investigation of Multitarget Approaches in Cancer Therapy

The complexity of cancer, which involves multiple dysregulated signaling pathways, highlights the potential of therapeutic agents that can engage several targets simultaneously. Coumarins, with their diverse mechanisms of action, are considered promising scaffolds for the development of such multi-target drugs.

A key strategy in medicinal chemistry is the creation of hybrid molecules, where the coumarin core is combined with other pharmacologically active moieties. This approach aims to produce a single compound with enhanced potency that can modulate multiple cancer-related targets. For example, coumarin-chalcone hybrids have been developed and investigated as potent inhibitors for various cellular targets. Other research has focused on creating coumarin-platinum complexes to merge the DNA-damaging effects of platinum with the biological activities of coumarin. frontiersin.org A recent study on a hybrid molecule that concurrently inhibits both HDAC and CDK demonstrated significantly improved efficacy in solid tumors, overcoming the limited response often seen with traditional HDAC inhibitors alone. This highlights the value of the coumarin structure as a versatile foundation for designing innovative, multi-target cancer therapies.

Antimicrobial Spectrum

In addition to their anticancer properties, this compound and related compounds exhibit a range of antimicrobial activities. The increasing prevalence of drug-resistant pathogens has spurred the search for new antibacterial agents, and coumarin derivatives have emerged as a promising class of compounds.

Studies have shown that the antimicrobial efficacy of coumarins can vary depending on their specific chemical structure and the type of microorganism. One investigation into a series of 4-hydroxy- and 7-hydroxycoumarin derivatives revealed that these compounds were generally more effective against Gram-positive bacteria than Gram-negative bacteria. Several derivatives showed notable activity against Bacillus subtilis and Staphylococcus aureus. For instance, one of the tested compounds was particularly potent against B. subtilis, with a minimum inhibitory concentration (MIC) of 8 µg/mL. Another related compound, 4-hydroxy-7-methoxy-3-nitrocoumarin, has demonstrated antimicrobial properties against the Gram-negative pathogen Klebsiella pneumoniae.

Table 4: Antimicrobial Spectrum of 4-Hydroxy- and 7-Hydroxycoumarin Derivatives

| Organism | Type | Activity of Derivatives | Reference |

|---|---|---|---|

| Bacillus subtilis | Gram-positive | Active (MICs as low as 8 µg/mL for some derivatives) | |

| Staphylococcus aureus | Gram-positive | Active (MICs as low as 16 µg/mL for some derivatives) | |

| Escherichia coli | Gram-negative | Moderate to low activity | |

| Pseudomonas aeruginosa | Gram-negative | Moderate to low activity | |

| Klebsiella pneumoniae | Gram-negative | Active (Nitro-derivative) |

Antibacterial Activity (e.g., against Klebsiella pneumoniae)

The antibacterial potential of coumarin derivatives has been a subject of extensive research. Specifically, derivatives of 4-hydroxycoumarin have demonstrated notable efficacy against various bacterial strains, including the gram-negative bacterium Klebsiella pneumoniae. jmchemsci.comjmchemsci.com Studies indicate that the presence of a free hydroxyl group at the 7-position of the coumarin nucleus is a key structural feature for antibacterial activity. researchgate.net

In laboratory settings, the antibacterial efficacy is often quantified by measuring the zone of inhibition, which indicates the area where bacterial growth is prevented. For instance, a derivative, 4-((4-Phenyl-5-Thioxo-1,2,4-Triazol-3-yl)methoxy)coumarin, exhibited robust activity against Klebsiella pneumoniae, creating inhibition zones ranging from 11 to 28 mm in disk diffusion assays. jmchemsci.com Similarly, another related compound, 4-((5-amino-1,3,4-thiadiazol-2-yl) methoxy) coumarin (ATMC), showed significant inhibitory zones of 15 to 22 mm against the same bacterium. jmchemsci.com A nitro-substituted version, 4-Hydroxy-7-methoxy-3-nitrocoumarin, has also been confirmed to possess antimicrobial properties against Klebsiella pneumoniae through well-diffusion methods.

Table 1: Antibacterial Activity of 4-Hydroxycoumarin Derivatives against Klebsiella pneumoniae

| Compound/Derivative | Method | Result (Zone of Inhibition) | Source(s) |

|---|---|---|---|

| 4-((4-Phenyl-5-Thioxo-1,2,4-Triazol-3-yl)methoxy)coumarin | Disk Diffusion | 11 - 28 mm | jmchemsci.com |

| 4-((5-amino-1,3,4-thiadiazol-2-yl) methoxy) coumarin | Disk Diffusion | 15 - 22 mm | jmchemsci.com |

Antifungal and Antiviral Considerations

The coumarin scaffold is recognized for its broad-spectrum antimicrobial properties, which include antifungal and antiviral activities. nih.govmdpi.comnih.gov While the hydroxyl group at position 7 is linked to antibacterial effects, research suggests that a free hydroxyl group at position 6 is important for antifungal activity. researchgate.net

Derivatives of 4-hydroxycoumarin have shown strong inhibitory action against fungal pathogens such as Aspergillus niger and Candida albicans. jmchemsci.com Furthermore, related compounds like hymecromone (4-methyl-7-hydroxycoumarin) have been utilized as a foundational structure for developing new antiviral agents. mdpi.com The diverse biological effects of coumarins, including their antiviral and antifungal potential, make them valuable lead compounds in the ongoing search for new antimicrobial drugs. mdpi.comnih.govmdpi.comsciepub.com

Neuroprotective Capacity

Coumarin and its derivatives are being investigated for their potential to protect nerve cells from damage, a property known as neuroprotection. mdpi.comresearchgate.net These compounds exhibit multifaceted mechanisms that could be beneficial in the context of neurodegenerative diseases.

Protection against Oxidative Stress-Induced Neuronal Damage

A key mechanism underlying the neuroprotective capacity of coumarins is their ability to counteract oxidative stress. researchgate.net Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is a major contributor to neuronal damage. researchgate.net Certain coumarin derivatives have demonstrated the ability to protect neurons from damage induced by oxidizing agents like hydrogen peroxide (H2O2). semanticscholar.org

For example, Fraxetin, a closely related compound (7,8-dihydroxy-6-methoxycoumarin), shows neuroprotective effects against cytotoxicity induced by rotenone, a substance known to cause oxidative stress. jcpjournal.orgebi.ac.uk The neuroprotective mechanisms of these compounds often involve modulating the body's own antioxidant defense systems. mdpi.commdpi.com

Cellular Models for Neuroprotection (e.g., SH-SY5Y cell line)

The human neuroblastoma cell line, SH-SY5Y, is a widely used and crucial in vitro model for studying neurodegenerative disorders and the effects of potential neuroprotective agents. semanticscholar.orgebi.ac.ukmdpi.com Research has utilized this cell line to demonstrate the neuroprotective effects of coumarin derivatives.

Studies have shown that certain coumarin hybrids can protect SH-SY5Y cells from oxidative stress-induced damage. semanticscholar.org For instance, the coumarin esculetin (B1671247) was found to protect SH-SY5Y cells from neuronal death caused by amyloid-beta oligomers, which are implicated in Alzheimer's disease. mdpi.com This protection was linked to the activation of the Nrf2 pathway and an increase in glutathione, a major cellular antioxidant. mdpi.com Similarly, fraxetin's ability to protect these cells from rotenone-induced apoptosis has also been investigated using the SH-SY5Y model. ebi.ac.uk These cellular studies are vital for understanding the molecular pathways through which compounds like this compound may exert their neuroprotective effects. medscape.com

Modulation of Melanogenesis

Melanogenesis, the process of producing melanin (B1238610) pigment, can be modulated by coumarin compounds. Interestingly, different coumarin derivatives can have opposing effects on this process.

During a screening program to identify modulators of melanogenesis, this compound (4H-7MTC) was studied for its effect on melanin production in B16F10 melanoma cells stimulated by α-melanocyte-stimulating hormone (α-MSH). mdpi.com

In contrast, a study on the closely related compound 7-hydroxy-4-methylcoumarin (7H-4M) found that it enhances melanogenesis in B16-F10 cells. nih.govresearchgate.net This compound stimulated intracellular tyrosinase activity, the key enzyme in melanin synthesis, leading to an accumulation of melanin in a dose-dependent manner. nih.govresearchgate.net The mechanism was found to involve the upregulation of crucial melanogenesis-related proteins, including microphthalmia-associated transcription factor (MITF), tyrosinase (TYR), and tyrosinase-related proteins 1 and 2 (TRP1, TRP2). nih.govresearchgate.net This upregulation was mediated by the activation of the PKA/CREB signaling pathway and modulation of MAPK pathways. nih.govresearchgate.net These findings highlight the subtle but critical role that different substituents on the coumarin ring play in determining the specific biological activity related to pigmentation. mdpi.comnih.gov

Antidiabetic and Anticoagulant Considerations within Coumarin Research

The coumarin class of compounds is well-documented for its broad pharmacological profile, which notably includes anticoagulant and antidiabetic activities. wisdomlib.orgmdpi.comnih.govnih.gov

Historically, certain coumarin derivatives became famous as oral anticoagulants. While the parent compound has been largely replaced by safer alternatives, this activity remains a hallmark of the coumarin chemical family. omicsonline.org

In the context of diabetes, research has shown that coumarins can exert beneficial effects through various mechanisms. nih.govnih.gov These include inhibiting enzymes like α-glucosidase, which helps to slow down carbohydrate digestion and glucose absorption. nih.gov Coumarins can also enhance the body's sensitivity to insulin, promote glucose uptake by cells, and protect the insulin-producing pancreatic beta cells from damage. omicsonline.orgnih.gov For example, 7-hydroxycoumarin (umbelliferone) has been shown to significantly reduce elevated blood glucose levels in animal models of diabetes. nih.gov These properties position coumarins as a promising scaffold for the development of new antidiabetic agents. nih.govomicsonline.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Klebsiella pneumoniae |

| 4-((4-Phenyl-5-Thioxo-1,2,4-Triazol-3-yl)methoxy)coumarin |

| 4-((5-amino-1,3,4-thiadiazol-2-yl) methoxy) coumarin (ATMC) |

| 4-Hydroxy-7-methoxy-3-nitrocoumarin |

| Aspergillus niger |

| Candida albicans |

| Hymecromone (4-methyl-7-hydroxycoumarin) |

| Fraxetin (7,8-dihydroxy-6-methoxycoumarin) |

| Esculetin |

| 7-hydroxy-4-methylcoumarin (7H-4M) |

| Umbelliferone (7-hydroxycoumarin) |

| Microphthalmia-associated transcription factor (MITF) |

| Tyrosinase (TYR) |

| Tyrosinase-related protein 1 (TRP1) |

| Tyrosinase-related protein 2 (TRP2) |

Enzyme Inhibitory Activities Beyond Cancer-Related Targets (e.g., Monoamine Oxidase, Cholinesterase)

The pharmacological profile of this compound, also known as Herniarin, extends to the inhibition of various enzymes that are not directly related to cancer pathways. nih.govresearchgate.netnih.gov This compound has demonstrated a range of inhibitory activities against enzymes implicated in inflammation, neurodegeneration, and metabolic disorders. researchgate.netnih.govphcog.com

Research has shown that this compound modulates the activity of key enzymes involved in inflammatory processes. nih.govmdpi.comsemanticscholar.org In studies using lipopolysaccharide (LPS)-stimulated macrophage cells, the compound significantly decreased the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govmdpi.comresearchgate.net The inhibition of these enzymes leads to a reduction in the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2). nih.govsemanticscholar.orgresearchgate.net Furthermore, the compound has been found to inhibit lipoxygenase, an enzyme involved in the inflammatory cascade. nih.gov

Beyond its anti-inflammatory effects, this compound has been identified as an inhibitor of monoamine oxidases (MAO), which are crucial enzymes in the metabolism of neurotransmitters. researchgate.netresearchgate.net Specifically, it has shown inhibitory effects against both human monoamine oxidase A (hMAO-A) and human monoamine oxidase B (hMAO-B). researchgate.netresearchgate.net The IC50 value for hMAO-A inhibition was determined to be 51.76 μM, while for hMAO-B, the inhibition was observed at a much higher concentration with an IC50 of 0.84 mM. researchgate.netresearchgate.net In contrast to its activity on MAOs, studies have reported that this compound does not exhibit inhibitory activity against cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netresearchgate.net

The compound's enzyme-inhibiting capabilities also include targets related to metabolic pathways. It has been shown to possess 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitory potential, with a reported IC50 value of 103.1 nM. phcog.com HMG-CoA reductase is a rate-limiting enzyme in the synthesis of cholesterol. Additionally, Herniarin is noted to be an aldose reductase inhibitor, an enzyme implicated in the development of diabetic complications. foodb.ca

Table 1: Enzyme Inhibitory Activities of this compound

| Enzyme Target | Inhibitory Concentration (IC50) | Source |

|---|---|---|

| Human Monoamine Oxidase A (hMAO-A) | 51.76 μM | researchgate.netresearchgate.net |

| Human Monoamine Oxidase B (hMAO-B) | 0.84 mM | researchgate.netresearchgate.net |

| 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA Reductase) | 103.1 nM | phcog.com |

| Lipoxygenase | Moderate Inhibition | nih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | Expression strongly decreased | nih.govmdpi.com |

| Cyclooxygenase-2 (COX-2) | Expression strongly decreased | nih.govmdpi.com |

| Acetylcholinesterase (AChE) | No inhibitory activity observed | researchgate.netresearchgate.net |

| Butyrylcholinesterase (BChE) | No inhibitory activity observed | researchgate.netresearchgate.net |

Structure Activity Relationship Sar and Computational Chemistry

Elucidation of Structural Determinants for Bioactivity

The diverse biological activities of coumarins are influenced by the types and positions of substituents on their core structure. nih.gov The presence and location of hydroxyl and methoxy (B1213986) groups, as well as other substituents, play a significant role in determining the bioactivity profile of these compounds. ontosight.aiwalisongo.ac.id

The positions of hydroxyl (–OH) and methoxy (–OCH₃) groups on the coumarin (B35378) scaffold are critical determinants of their biological effects. For instance, in terms of antioxidant activity, coumarins with a hydroxyl group on the benzene (B151609) ring are generally more effective radical scavengers than those with substitutions on the pyrone ring. walisongo.ac.id Specifically, 7-hydroxycoumarin demonstrates superior hydroxyl radical scavenging ability compared to 4-hydroxycoumarin (B602359). walisongo.ac.id

In a study comparing the anti-inflammatory effects of different 4-hydroxycoumarins, the 4-hydroxy structure was found to be influential in inhibiting nitric oxide (NO) production. nih.gov However, the substituents at the 6 and 7 positions of the benzene ring had a lesser impact on this specific activity. nih.gov Furthermore, research on acetylcholinesterase (AChE) inhibition revealed that O-methylation of 7-hydroxycoumarins to their 7-methoxy counterparts enhances their activity. nih.gov

Computational studies have provided further insights into these observations. For example, the superior hydroxyl radical scavenging activity of 7-methoxycoumarin (B196161) over 4-hydroxycoumarin is supported by its higher HOMO (Highest Occupied Molecular Orbital) energy. walisongo.ac.id

The introduction of various substituents at different positions on the coumarin ring system significantly modulates the biological activity. The versatility of the coumarin structure allows for chemical modifications at multiple sites, making it an attractive scaffold for drug discovery. nih.gov

For example, in the context of anti-inflammatory activity, 4-hydroxy-7-methoxycoumarin (4H-7MTC) has been shown to reduce the production of pro-inflammatory mediators. nih.govsemanticscholar.org The presence of the 4-hydroxy group is important for this activity. nih.gov

The introduction of a nitro group at the 3-position of this compound increases its polarity and acidity, which can enhance its reactivity and potential for antimicrobial applications. In contrast, the absence of nitro and hydroxyl groups in a compound like 7-methoxy-4-methylcoumarin (B191837) results in lower polarity and distinct fluorescence properties.

In the development of Mcl-1 inhibitors for cancer treatment, the presence of a catechol (dihydroxy) group was found to be a key element for inhibitory activity. nih.gov Furthermore, introducing a hydrophobic, electron-withdrawing group at the C-4 position of 6,7-dihydroxycoumarin enhanced its Mcl-1 inhibitory capacity. nih.gov

The following table summarizes the influence of various substituents on the activity of coumarin derivatives:

| Compound/Derivative Class | Substituent(s) | Observed Effect | Activity Profile |

| 4-Hydroxycoumarins | 4-OH group | Influential in inhibiting NO production | Anti-inflammatory nih.gov |

| 7-Methoxycoumarins | 7-OCH₃ group | Enhanced AChE inhibition compared to 7-OH | Acetylcholinesterase Inhibition nih.gov |

| 3-Nitro-4-hydroxy-7-methoxycoumarin | 3-NO₂ group | Increased polarity and acidity | Antimicrobial |

| 6,7-Dihydroxycoumarins | 4-hydrophobic, electron-withdrawing group | Enhanced Mcl-1 inhibition | Anticancer nih.gov |

Impact of Hydroxyl and Methoxy Group Positions

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.org QSAR models use molecular descriptors, which are numerical representations of the physicochemical properties of molecules, to predict the activity of new or untested compounds. wikipedia.orgresearchgate.net

For coumarin derivatives, QSAR studies have been employed to correlate their structural features with various biological activities, including antioxidant and anti-α-glucosidase effects. researchgate.netacs.org These models can help in the design of new coumarin derivatives with improved potency and selectivity. ontosight.ai

Different statistical methods, such as multiple linear regression and genetic algorithms, are used to build QSAR models. researchgate.netacs.org The predictive power of these models is evaluated through various validation techniques. wikipedia.org For instance, a QSAR model developed for biscoumarin derivatives as α-glucosidase inhibitors revealed a strong correlation between the inhibitory activity and selected molecular descriptors, leading to the design of new, more potent inhibitors. acs.org

While specific QSAR models for this compound are not extensively detailed in the provided results, the general applicability of QSAR to the coumarin class highlights its importance in understanding and predicting their biological activities based on structural modifications. nih.govresearchgate.net

Molecular Docking and Binding Affinity Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ujpronline.com This method is widely used in drug design to understand how a ligand, such as this compound, interacts with a biological target, typically a protein. nih.govujpronline.com

Molecular docking studies have been instrumental in elucidating the interactions between coumarin derivatives and various pharmacological targets. For example, in the context of Alzheimer's disease, docking studies have investigated the binding of coumarin analogues to enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov These studies have shown that coumarins can penetrate the active site gorge of AChE and interact with key residues. nih.gov

Specifically for 4-hydroxycoumarin derivatives, docking studies have been performed to understand their interactions with targets like the µ-opioid receptor, though significant interactions were not always observed. nih.gov In the case of this compound's anti-inflammatory effects, it has been shown to suppress the activation of NF-κB and MAPK pathways. nih.govsemanticscholar.org While direct docking studies on these specific interactions are not detailed, the known mechanism provides a basis for future computational investigations.

The following table highlights some pharmacological targets of coumarin derivatives and the key interacting residues identified through docking studies:

| Target Protein | Coumarin Derivative Class | Key Interacting Residues | Reference |

| Acetylcholinesterase (AChE) | Coumarin analogues | Phe330, Trp84, Trp279 | nih.gov |

| Mcl-1 | 4-trifluoromethyl-6,7-dihydroxycoumarin | N/A | nih.gov |

| VEGFR2 Kinase | N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides | N/A | frontiersin.org |

Molecular docking can also be used to predict the mechanism of action of a compound by identifying its most likely biological targets. researchgate.net By simulating the binding of a ligand to a panel of known protein structures, it is possible to generate hypotheses about its biological function.

For this compound, its anti-inflammatory mechanism has been experimentally determined to involve the downregulation of NF-κB activation and the phosphorylation of ERK1/2 and JNK. researchgate.netnih.gov This compound was found to inhibit the degradation of IκBα, a key step in the NF-κB signaling pathway. researchgate.netnih.gov

Ligand-Protein Interactions with Pharmacological Targets

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. These simulations provide valuable insights into the conformational changes a molecule undergoes and the stability of its interactions with biological targets, such as proteins. While specific, in-depth MD simulation studies exclusively focused on this compound are not extensively documented in publicly available research, we can infer its likely behavior based on studies of structurally similar coumarin derivatives. These related studies provide a strong foundation for understanding the conformational landscape and binding stability of this compound.

Conformational Analysis in Solution

MD simulations can predict the most stable conformations of this compound in a solvent environment, typically water, to mimic physiological conditions. The planarity of the coumarin ring system is a key feature. However, the hydroxyl and methoxy groups can exhibit rotational flexibility. A study on 5,7-dihydroxy-4-methylcoumarin (B191047) using MD simulations showed that the molecule reaches a stable, low-energy conformation in a solution environment ontosight.ai. It is expected that this compound would similarly exhibit a stable planar ring structure with some flexibility in its substituent groups.

The conformational dynamics can be analyzed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over the simulation time. A stable conformation is indicated by a plateau in the RMSD plot after an initial equilibration period. For a small molecule like this compound, the RMSD of the molecule itself would likely be low, indicating limited conformational changes.

Binding Stability with Protein Targets

The interaction of this compound with a protein target is crucial for its biological activity. MD simulations are instrumental in assessing the stability of the ligand-protein complex. This is often evaluated by calculating the RMSD of the protein backbone and the ligand within the binding site. A stable complex will show limited fluctuations in RMSD for both the protein and the ligand over the course of the simulation.

For instance, a study on 7-methoxycoumarin-4-acetic acid complexed with a target protein demonstrated high stability throughout a 100-nanosecond simulation nih.gov. Similarly, MD simulations of 7-hydroxycoumarin derivatives with human serum albumin (HSA) indicated that the complexes reached an equilibrium state, suggesting stable binding nih.gov. Based on these findings, it is anticipated that this compound would form stable complexes with its biological targets.

The stability of the complex is maintained by a network of interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The root-mean-square fluctuation (RMSF) of individual amino acid residues in the protein can highlight the flexible regions and those that are stabilized upon ligand binding. Residues in the binding pocket that interact with this compound are expected to show lower RMSF values, indicating their involvement in the stable binding of the compound.

To provide a clearer picture of the expected findings from an MD simulation of this compound bound to a hypothetical protein target, the following data tables illustrate the kind of results that would be generated.

Table 1: Illustrative RMSD and RMSF Data from a 100 ns MD Simulation

| Parameter | Value (Å) | Interpretation |

| Average Protein RMSD | 1.8 ± 0.3 | Indicates overall stability of the protein structure during the simulation. |

| Average Ligand RMSD | 1.2 ± 0.2 | Shows the ligand remains stably bound in the active site with minimal movement. |

| Average Protein RMSF | 1.5 ± 0.5 | Reflects the average flexibility of the protein's amino acid residues. |

| Binding Site Residue RMSF | 0.8 ± 0.2 | Lower fluctuation of residues in the binding pocket suggests stabilization upon ligand binding. |

Table 2: Illustrative Binding Free Energy Calculation (MM/GBSA Method)

| Energy Component | Value (kcal/mol) | Contribution to Binding |

| Van der Waals Energy | -45.2 | Favorable contribution from non-polar interactions. |

| Electrostatic Energy | -20.5 | Favorable contribution from charge-charge interactions. |

| Polar Solvation Energy | 30.8 | Unfavorable energy required to desolvate polar groups upon binding. |

| Non-polar Solvation Energy | -4.1 | Favorable contribution from burying hydrophobic surfaces. |

| Total Binding Free Energy (ΔG) | -39.0 | Overall favorable binding affinity of the ligand to the protein. |

These tables are representative of the type of quantitative data obtained from MD simulations, which are crucial for understanding the dynamic nature of this compound and its interactions at a molecular level.

Preclinical Investigations and Therapeutic Development

In vitro Efficacy and Selectivity Assessments

In vitro studies have been crucial in elucidating the bioactivities of 4-Hydroxy-7-methoxycoumarin, particularly its anti-inflammatory and potential anticancer effects.

In studies using RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS), this compound demonstrated significant anti-inflammatory properties. nih.govscispace.com It effectively reduced the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), without showing cytotoxicity at concentrations as high as 1.2 mM. nih.govresearchgate.net The compound also decreased the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the synthesis of NO and PGE2, respectively. nih.govscispace.com Furthermore, it curtailed the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.govsemanticscholar.org The anti-inflammatory actions of this compound are attributed to its ability to downregulate the nuclear factor kappa B (NF-κB) signaling pathway by preventing the degradation of its inhibitor, IκBα. nih.govsemanticscholar.org It also selectively decreased the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and c-Jun N-terminal kinase (JNK), but not p38 MAPK. nih.govscispace.comsemanticscholar.org

Regarding its potential as an anticancer agent, research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. It has demonstrated a notable inhibitory effect on A549 lung cancer cells, with one study reporting an IC50 value of approximately 0.6 mM. This cytotoxic activity is thought to be related to intramolecular charge transfer, which may interfere with cellular processes in cancer cells.

Table 1: In vitro Anti-inflammatory Effects of this compound on LPS-stimulated RAW264.7 Macrophages

| Biomarker | Effect of this compound | Concentration | Reference |

|---|---|---|---|

| Nitric Oxide (NO) Production | Significantly reduced | 0.6 mM (23.10% decrease) | nih.gov |

| Prostaglandin E2 (PGE2) Production | Significantly reduced | 0.15-1.2 mM | nih.govnih.gov |

| iNOS Expression | Strongly decreased | Not specified | nih.govscispace.com |

| COX-2 Expression | Strongly decreased | Not specified | nih.govscispace.com |

| TNF-α Production | Reduced | 0.15-1.2 mM | nih.govnih.gov |

| IL-1β Production | Reduced | 0.15-1.2 mM | nih.govnih.gov |

| IL-6 Production | Reduced | 0.15-1.2 mM | nih.govnih.gov |

| NF-κB Activation | Downregulated | Not specified | nih.govscispace.com |

| ERK1/2 Phosphorylation | Decreased | Not specified | nih.govscispace.com |

| JNK Phosphorylation | Decreased | Not specified | nih.govscispace.com |

| p38 MAPK Phosphorylation | No significant effect | Not specified | nih.govscispace.com |

In vivo Animal Model Studies (e.g., Inflammatory Diseases, Cancer Models, Myocardial Infarction)

While extensive in vivo data for this compound is still emerging, studies on related coumarin (B35378) derivatives provide valuable insights into its potential therapeutic applications in various disease models.

Inflammatory Diseases: The potent in vitro anti-inflammatory activity of this compound suggests its potential utility in treating inflammatory conditions. nih.govscispace.com For instance, a related compound, 4-hydroxycoumarin (B602359) (4-HC), has shown significant anti-inflammatory and antinociceptive effects in animal models. mdpi.com At doses of 50 and 75 mg/kg, 4-HC reduced carrageenan-induced paw edema and decreased leukocyte migration in mice. mdpi.com These findings support the potential for this compound to be investigated in animal models of inflammatory diseases like arthritis or dermatitis. nih.gov

Cancer Models: The cytotoxic effects of this compound observed in vitro point towards a potential role in cancer therapy. While specific in vivo cancer model studies on this compound are not extensively documented in the provided results, research on other coumarin derivatives is promising. For example, TCH-5C, a coumarin derivative, was shown to significantly reduce tumor size and weight in a nude mouse model, partly by inhibiting angiogenesis through the reduction of serum VEGF levels. frontiersin.org Another study highlighted that 7-hydroxy-6-methoxy coumarin demonstrated anti-oncogenic effects against skin papilloma in mice. mdpi.com These examples underscore the potential for this compound to exhibit anti-tumor activity in vivo.

Myocardial Infarction: Studies on a structurally similar compound, 7-hydroxy-4-methylcoumarin (7H4MC), have demonstrated cardioprotective effects in a rat model of isoproterenol-induced myocardial infarction. medcraveonline.commedcraveonline.com Pre-treatment with 7H4MC restored cardiac function, reduced infarct size, and modulated oxidative stress markers. medcraveonline.com Another study on 7-hydroxycoumarin (7-HC) also showed protective effects against isoproterenol-induced myocardial infarction in rats by exhibiting free radical scavenging, antihyperlipidemic, and antihypertrophic properties. nih.gov These findings suggest that this compound, due to its antioxidant and anti-inflammatory properties, could potentially offer protection in models of myocardial infarction. ontosight.ai

Pharmacological Profiling in Preclinical Settings

The preclinical pharmacological profile of this compound is characterized by its significant anti-inflammatory and potential anticancer activities. ontosight.ainih.gov Its mechanism of action in an inflammatory context involves the modulation of key signaling pathways like NF-κB and MAPK. nih.govsemanticscholar.orgmdpi.com The compound's ability to inhibit the production of multiple pro-inflammatory mediators underscores its potential as a broad-spectrum anti-inflammatory agent. nih.govnih.govsemanticscholar.org

The pharmacological activities of coumarins are heavily influenced by the types and positions of substituents on their core structure. nih.gov The presence of hydroxyl and methoxy (B1213986) groups in this compound likely contributes to its observed biological effects. ontosight.ai

Evaluation of this compound as a Lead Compound in Drug Discovery

This compound is considered a promising lead compound in drug discovery due to several favorable characteristics. nih.govchemimpex.com Coumarins, in general, possess desirable features for drug development, including low molecular weight, high bioavailability, and low toxicity. nih.gov The simple structure of this compound provides a scaffold that can be readily modified to synthesize derivatives with potentially enhanced potency and selectivity. semanticscholar.orgmdpi.com

Its demonstrated anti-inflammatory and cytotoxic activities make it a valuable starting point for developing new therapeutic agents for inflammatory diseases and cancer. nih.govchemimpex.com The ability of coumarin derivatives to overcome multidrug resistance in cancer cells further enhances their appeal as lead structures. conicet.gov.arresearchmap.jp The potential for synthesizing a variety of derivatives from the 4-hydroxycoumarin core allows for the exploration of structure-activity relationships to optimize therapeutic efficacy. mdpi.comresearchgate.net

Combination Therapies and Synergistic Effects

The potential for this compound to be used in combination therapies is an area of interest, particularly in cancer treatment. The ability of some coumarin derivatives to reverse multidrug resistance suggests that they could be used synergistically with existing chemotherapeutic agents to improve treatment outcomes and potentially lower required dosages, thereby reducing toxicity. conicet.gov.arresearchmap.jp For example, combining antimitotic coumarins with drugs like paclitaxel (B517696) has been shown to result in a synergistic inhibition of cell division. conicet.gov.ar The antiangiogenic properties observed in some coumarins, such as 7-methoxycoumarin (B196161), also suggest a potential for combination therapies aimed at inhibiting tumor growth. scholarsresearchlibrary.com Further research is needed to explore the synergistic effects of this compound with other therapeutic agents in various disease models.

Advanced Research Applications and Methodologies

Application as Fluorescent Probes in Biological Systems

Coumarin (B35378) derivatives are a prominent class of organic fluorescent materials, and 4-Hydroxy-7-methoxycoumarin is frequently employed as a fluorescent probe or marker in biological research. chemimpex.comuevora.pt These probes can form covalent or non-covalent links with biological samples, enabling the detection and study of specific components within complex systems like live cells. uevora.pt The significant fluorescence of the compound allows for the sensitive and selective analysis of biomolecular assemblies. chemimpex.comuevora.pt

The inherent fluorescence of this compound makes it an excellent tool for biological imaging and assays. chemimpex.com Researchers utilize it as a fluorescent marker to visualize various cellular activities and interactions in real-time. chemimpex.combiosynth.com Its ability to interact with cellular components aids in fluorescence microscopy studies, providing insights into the intricate workings of cells. smolecule.com By absorbing ultraviolet light and re-emitting it as visible light, it provides a distinct signal that is invaluable for observing cellular events. biosynth.com

The compound serves as a crucial fluorescent label for tracking a wide array of biomolecules. chemimpex.comuevora.pt Reactive derivatives of coumarins are widely used to label peptides, proteins, oligonucleotides, nucleic acids, and carbohydrates. uevora.pt For instance, a derivative, 4-Bromomethyl-7-methoxycoumarin, has been specifically developed as a fluorescent label for fatty acids. acs.org This labeling allows researchers to follow the movement and interactions of these molecules within biological systems, contributing to a deeper understanding of biomolecular processes. uevora.pt

Coumarin-based probes are extensively used to monitor enzyme activity in a timely and accurate manner. kubikat.orgsemanticscholar.org The fluorescence properties of 7-hydroxycoumarin derivatives are central to highly sensitive and specific fluorescence-based enzyme assays. encyclopedia.pub These assays can measure low levels of enzyme activity in small tissue samples and are suitable for high-throughput screening. encyclopedia.pub this compound and its related structures are used to study enzyme activities and protein interactions, providing a fluorescent signal that changes upon enzymatic reaction. biosynth.comencyclopedia.pub For example, the metabolism of weakly fluorescent esculetin (B1671247) by catechol-O-methyltransferase (COMT) to the strongly fluorescent scopoletin (B1681571) forms the basis of a convenient assay for COMT activity. encyclopedia.pub

Tracking of Biological Molecules

Bioanalytical Techniques for Detection and Quantification

Sensitive and selective analytical methods are essential for detecting and quantifying coumarin derivatives in various matrices. High-performance liquid chromatography (HPLC) coupled with different detectors is a common approach. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is one of the most sensitive and selective methods for detecting coumarin derivatives, capable of quantifying concentrations in the µg/L to 10 mg/L range. nih.gov A targeted LC-MS/MS method has been developed for the screening and quantification of numerous coumarins and furocoumarins in plant extracts and essential oils. nih.govresearchgate.net In some analyses, this compound has been used as an internal standard to ensure accuracy. researchgate.net

HPLC with UV Detection (HPLC-UV): While also used, HPLC-UV is generally less sensitive than LC-MS, with a quantification limit typically above 10 mg/L. nih.gov

Ultra-Fast Liquid Chromatography with Fluorimetric Detection: This technique leverages the native fluorescence of coumarin derivatives for rapid analysis in various samples, including tap water and urine. acs.org

The table below summarizes key parameters for the LC-MS/MS detection of related coumarin compounds.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Scopoletin | 193.1 | 133.2 |

| Umbelliferone | 163.0 | 107.2 |

| Isoscopoletin | 193.1 | 133.1 |

| Daphnetin 7-methylether | 193.1 | 178.1 |

| Fraxidin | 223.1 | 190.1 |

| Data sourced from a study on LC-MS/MS profiling of coumarins. nih.gov |

Metabolite Profiling and Pharmacokinetic Investigations

Understanding the metabolic fate and pharmacokinetic properties of this compound is crucial for evaluating its biological significance. kubikat.orgsemanticscholar.orghud.ac.uk It is recognized as a known human metabolite of 7-methoxycoumarin (B196161). smolecule.comnih.gov The compound itself is found naturally in various plants, including coriander, artichoke, Tibetan hulless barley, and eggplant. mdpi.com In a metabolite profiling study of tea flowers, a glycoside derivative, this compound-β-rhamnoside, was identified. mdpi.com The inherent fluorescence of coumarins is also applied to the development of probes for studying the pharmacokinetic properties of compounds in living cells. kubikat.orgsemanticscholar.org

Exploration in Material Science and Bio-Imaging

The applications of coumarin derivatives, including this compound, extend beyond biology into material science. researchgate.netmdpi.com Their unique fluorescent properties are leveraged in the development of advanced materials. biosynth.com

Fluorescent Sensors: Coumarin derivatives are used to create fluorescent sensors capable of detecting specific molecules or changes in chemical environments. biosynth.comresearchgate.netmdpi.com

Drug Carriers: These compounds have been explored for their potential use as drug carriers, which are systems designed to transport therapeutic agents to specific targets within the body. researchgate.netmdpi.com